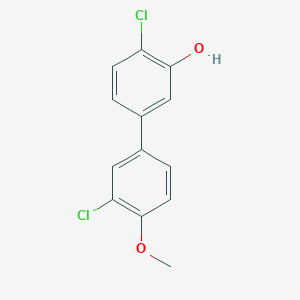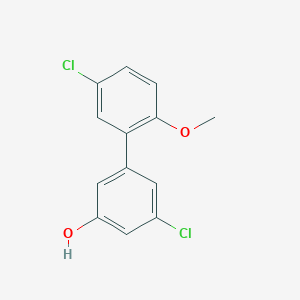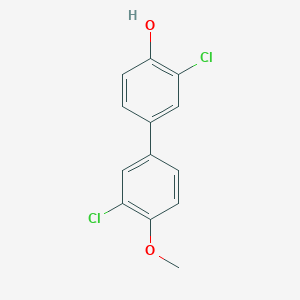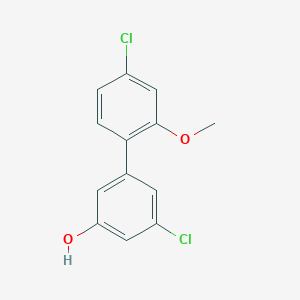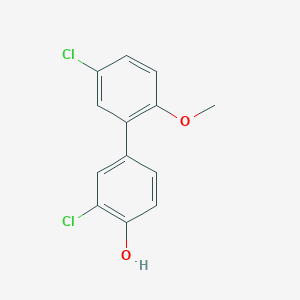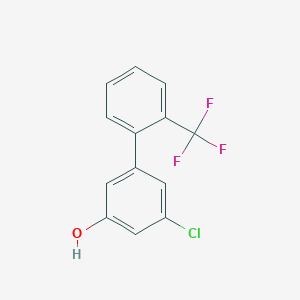
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95%
Descripción general
Descripción
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% (CTFPP) is a chemical compound of the phenol family, which is used in a variety of applications in the scientific field. It is an aromatic compound with a molecular weight of 271.53 g/mol, and a melting point of 93-95 °C. CTFPP is a colorless solid with a faint odor, and is soluble in most organic solvents. It is also used as an intermediate in the synthesis of various compounds, and is used in the production of pharmaceuticals, agrochemicals, and perfumes.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has a variety of applications in the scientific field. It is used as a reagent in organic synthesis, and as a catalyst in the synthesis of various compounds. Additionally, it is used in the production of pharmaceuticals, agrochemicals, and perfumes. It is also used in the synthesis of various polymers, such as polyacrylamide and polyurethane. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is used in the synthesis of fluorescent dyes and fluorescent proteins.
Mecanismo De Acción
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% acts as an electron-withdrawing group, and its electron-withdrawing properties make it useful in a variety of applications. 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is a strong acid, with a pKa of 6.4, and its electron-withdrawing properties make it useful in a variety of synthetic reactions. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is a powerful oxidizing agent, and its oxidizing properties make it useful in the synthesis of various compounds.
Biochemical and Physiological Effects
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage of 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is that it is a relatively inexpensive compound. Additionally, it is easy to handle and store, and it has a high purity level of 95%. One limitation of 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is that it is a strong acid, and it can be corrosive and hazardous when handled improperly. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% is a powerful oxidizing agent, and it can be explosive when handled improperly.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% in scientific research. One potential direction is the use of 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% in the synthesis of new compounds. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of new polymers, as well as in the production of new pharmaceuticals, agrochemicals, and perfumes. Additionally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of new fluorescent dyes and fluorescent proteins. Finally, 3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new methods for the inhibition of enzymes involved in the biosynthesis of fatty acids and cholesterol.
Métodos De Síntesis
3-Chloro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized by a variety of methods. One method is the reaction of 2-trifluoromethylphenol and chloroacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is exothermic and yields a product with a purity of 95%. Another method is the reaction of 2-trifluoromethylphenol and chloroacetyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction is also exothermic and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
3-chloro-5-[2-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWVFKNBMPHVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686085 | |
| Record name | 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-trifluoromethylphenyl)phenol | |
CAS RN |
1261492-01-6 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-2′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261492-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381694.png)


![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)

